5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride: is a fluorinated derivative of tetrahydroquinoline. This compound is characterized by the presence of two fluorine atoms at the 5 and 8 positions of the quinoline ring, and it exists as a hydrochloride salt. The molecular formula of this compound is C9H10ClF2N, and it has a molecular weight of 205.63 g/mol . Fluorinated quinolines are known for their enhanced biological activity and unique properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method includes the cyclization of fluorinated anilines with appropriate aldehydes and subsequent reduction. For example, 4-fluoro- or 2,4-difluoroanilines can be reacted with pyridine-3-carbaldehyde and allylmagnesium bromide to obtain the desired fluorinated quinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process typically includes steps such as fluorination, cyclization, and reduction, followed by purification and crystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Chemistry: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: Fluorinated quinolines, including this compound, have shown significant biological activity. They are investigated for their potential as antibacterial, antiviral, and antineoplastic agents. The incorporation of fluorine atoms enhances the biological activity and stability of these compounds .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a component in liquid crystals and other advanced materials .
Mechanism of Action
The mechanism of action of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, leading to increased binding affinity and stability. This compound can inhibit various enzymes and proteins, making it effective in disrupting biological pathways involved in bacterial and viral infections, as well as cancer cell proliferation .
Comparison with Similar Compounds
- 5,7-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
- 6,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
- 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Comparison: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and biological properties. Compared to other fluorinated quinolines, this compound may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
IUPAC Name |
5,8-difluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIKAFVLARGFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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